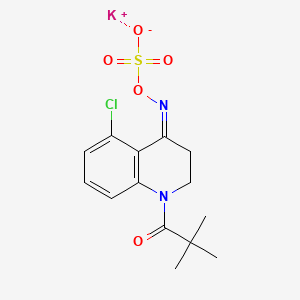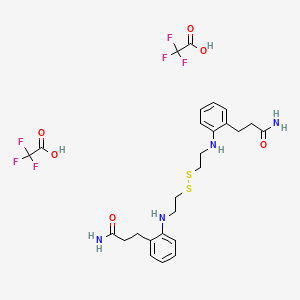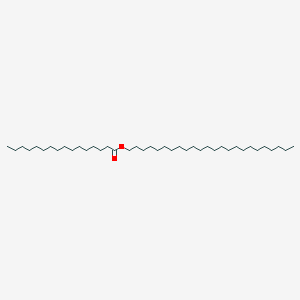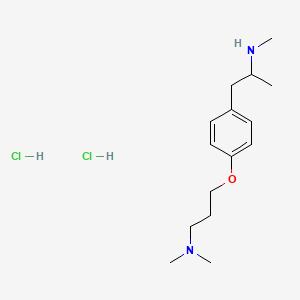
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce alkyl or aryl groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinoline structures are often studied for their potential pharmacological activities. This compound might exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might focus on their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties might make it suitable for applications in fields such as electronics or materials science.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding pocket. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 8-Hydroxyquinoline
- Quinine
- Chloroquine
Uniqueness
What sets this compound apart is its specific combination of functional groups, which might confer unique chemical and biological properties. For example, the presence of the hydroxylamine-O-sulfonic acid group could enhance its reactivity or biological activity compared to other quinoline derivatives.
Conclusion
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
属性
CAS 编号 |
114427-32-6 |
|---|---|
分子式 |
C14H16ClKN2O5S |
分子量 |
398.9 g/mol |
IUPAC 名称 |
potassium;[(Z)-[5-chloro-1-(2,2-dimethylpropanoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H17ClN2O5S.K/c1-14(2,3)13(18)17-8-7-10(16-22-23(19,20)21)12-9(15)5-4-6-11(12)17;/h4-6H,7-8H2,1-3H3,(H,19,20,21);/q;+1/p-1/b16-10-; |
InChI 键 |
DAKWAGUHWQEUFD-HYMQDMCPSA-M |
手性 SMILES |
CC(C)(C)C(=O)N1CC/C(=N/OS(=O)(=O)[O-])/C2=C1C=CC=C2Cl.[K+] |
规范 SMILES |
CC(C)(C)C(=O)N1CCC(=NOS(=O)(=O)[O-])C2=C1C=CC=C2Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















